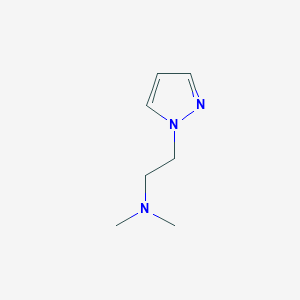

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

説明

“N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C7H13N3 . It is a pyrazole-based compound, which is a class of compounds that have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole-based ligands, such as “N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine”, have been used in various chemical reactions. For instance, they have been used in the oxidation reaction of catechol to o-quinone .科学的研究の応用

Synthesis and Catalytic Applications

Copper(II) Complexes as Pre-catalysts : A study by Cho et al. (2019) explores the synthesis of copper(II) complexes containing N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives. These complexes, characterized by X-ray diffraction, function as pre-catalysts for the controlled ring-opening polymerization of rac-lactide, leading to heterotactic-enriched polylactide formation.

Nickel(II) Catalyzed Oligomerization and Polymerization : Obuah et al. (2014) Obuah et al. (2014) investigate nickel(II) complexes with pyrazolylamine ligands in oligomerization or polymerization of ethylene. The study reveals solvent and co-catalyst dependent outcomes, ranging from the formation of butene and hexene to high molecular weight polyethylene.

DNA Interaction and Anticancer Studies

DNA Binding and Cleavage Activity : Mustafa et al. (2015) Mustafa et al. (2015) analyze copper(II) complexes with N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives. These complexes exhibit strong DNA binding and cleavage activity, potentially useful in anticancer therapies. The study includes a comparison with the standard drug cisplatin.

Cytotoxic Studies Against Cancer Cell Lines : Rao et al. (2015) Rao et al. (2015) focus on Co(II) complexes with pyridyl-tetrazole ligands, including N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine. These complexes show in vitro anticancer activities against various human cancer cell lines, indicating potential applications in cancer treatment.

Supramolecular Chemistry and Structural Analysis

Zinc(II) Complexes for Supramolecular Applications : Guerrero et al. (2015) Guerrero et al. (2015) synthesize Zn(II) complexes with N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives. They explore the potential of these complexes in supramolecular crystal engineering, highlighting their efficiency and diverse bonding properties.

Palladium(II) Complexes and NMR Studies : In a study by Guerrero et al. (2008), new hybrid pyrazole ligands are used to synthesize palladium(II) complexes. The study includes X-ray diffraction methods, NMR characterizations, and diffusion NMR studies to understand the structure and properties of these complexes.

Corrosion Inhibition and Material Science

- Corrosion Inhibition on Steel : Zerga et al. (2010) Zerga et al. (2010) investigate the potential of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. The compounds demonstrate effective inhibition properties, revealing their significance in material science applications.

作用機序

将来の方向性

Pyrazole-based ligands, such as “N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine”, have a wide range of applications and their popularity has skyrocketed since the early 1990s . They can be used as a model for further developments in catalytic processes relating to catecholase activity . Therefore, future research could focus on exploring these applications further and developing new synthesis techniques for these compounds.

特性

IUPAC Name |

N,N-dimethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVLAELEGIMFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680237 | |

| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine | |

CAS RN |

1071658-18-8 | |

| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

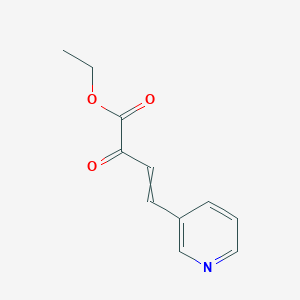

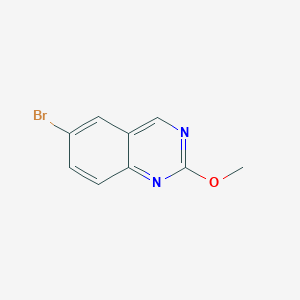

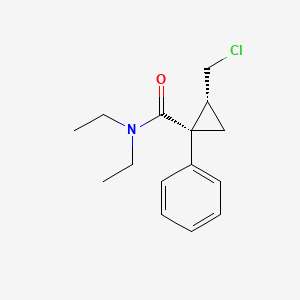

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)

![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)